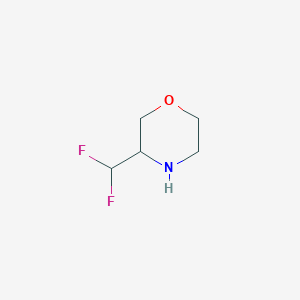

3-(Difluoromethyl)morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9F2NO |

|---|---|

Molecular Weight |

137.13 g/mol |

IUPAC Name |

3-(difluoromethyl)morpholine |

InChI |

InChI=1S/C5H9F2NO/c6-5(7)4-3-9-2-1-8-4/h4-5,8H,1-3H2 |

InChI Key |

XLKUBUPJCAGGDP-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(N1)C(F)F |

Origin of Product |

United States |

Strategic Methodologies for the Chemical Synthesis of 3 Difluoromethyl Morpholine and Its Analogues

Retrosynthetic Analysis of the 3-(Difluoromethyl)morpholine Core Structure

A retrosynthetic analysis of the this compound core structure reveals several key bond disconnections that lead to plausible starting materials. The most logical disconnections involve breaking the C-N and C-O bonds of the morpholine (B109124) ring, or the C-C bond connecting the difluoromethyl group to the heterocyclic core.

Disconnecting the Morpholine Ring:

C-N and C-O Bond Disconnections: A primary retrosynthetic approach involves the disconnection of the morpholine ring at the C2-N and C6-O bonds. This leads back to a difluoromethylated amino alcohol precursor. This precursor, a 1-(difluoromethyl)-2-(2-hydroxyethylamino)ethanol derivative, can be envisioned to undergo an intramolecular cyclization to form the target morpholine ring. Further disconnection of this amino alcohol reveals simpler starting materials: a difluoromethylated epoxide or a corresponding diol, and ethanolamine.

Alternative Ring Disconnection: Another viable disconnection breaks the N4-C5 and O1-C6 bonds, suggesting a synthesis from a difluoromethylated amino diol and a suitable C2 synthon.

Disconnecting the Difluoromethyl Group:

C3-CF2H Bond Disconnection: This strategy focuses on introducing the difluoromethyl group at a later stage of the synthesis. This disconnection suggests a pre-formed morpholine derivative, such as a morpholine-3-one or a 3-halomorpholine, as the immediate precursor. The difluoromethyl group can then be installed using either electrophilic or nucleophilic difluoromethylating reagents.

This analysis highlights the two principal synthetic strategies that will be explored in detail: building the ring with the difluoromethyl group already in place or adding the group to a pre-existing ring.

Synthesis via De Novo Construction of the Morpholine Ring System

The de novo synthesis of the morpholine ring provides a powerful approach to introduce substituents at specific positions with good control over stereochemistry. This is particularly advantageous when the desired substituent, in this case, the difluoromethyl group, can be incorporated into one of the acyclic precursors.

Cyclization Reactions Employing Difluoromethylated Precursors

This strategy involves the synthesis of an open-chain molecule containing both the difluoromethyl group and the necessary functional groups for ring closure. A key precursor for such a cyclization is a suitably substituted N-(2-hydroxyethyl)amino alcohol bearing a difluoromethyl group.

For instance, the synthesis can commence from a difluoromethylated aldehyde or ketone. Reaction with an appropriate amino alcohol, followed by reduction of the resulting imine or enamine, would yield the acyclic amino alcohol precursor. Subsequent intramolecular cyclization, often promoted by acid or a dehydrating agent, would then furnish the this compound ring. The reaction conditions for the cyclization step are crucial to achieving good yields and minimizing side reactions.

| Precursor Type | Reagents and Conditions for Cyclization | Product |

| N-(2-hydroxyethyl)-1-(difluoromethyl)ethanolamine | Acid catalyst (e.g., H₂SO₄, TsOH), heat | This compound |

| N-(2-haloethyl)-1-(difluoromethyl)ethanolamine | Base (e.g., NaH, K₂CO₃) | This compound |

Approaches Involving Amino Alcohols and Difluoromethylated Synthons

An alternative de novo approach involves the reaction of a readily available amino alcohol with a synthon that provides the difluoromethylated two-carbon unit required to complete the morpholine ring. This method offers flexibility as it allows for the use of a variety of commercially available amino alcohols.

A common strategy employs the reaction of ethanolamine with a difluoromethylated epoxide. The nucleophilic attack of the amine on the epoxide ring, followed by intramolecular cyclization of the resulting amino alcohol, yields the desired morpholine derivative. The regioselectivity of the epoxide opening is a key consideration in this approach.

Another variation involves the reaction of an amino alcohol with a difluoromethylated dihaloethane or a similar C2-synthon bearing two leaving groups. A double nucleophilic substitution reaction, where the amino and hydroxyl groups of the amino alcohol displace the leaving groups, leads to the formation of the morpholine ring.

| Amino Alcohol | Difluoromethylated Synthon | Reagents and Conditions | Product |

| Ethanolamine | 1,1-Difluoro-2,3-epoxypropane | Base catalyst | This compound |

| Serinol | 1,1-Difluoro-2-bromoethane | Strong base (e.g., NaH) | This compound-5-methanol |

Introduction of the Difluoromethyl Moiety onto Pre-formed Morpholine Scaffolds

This synthetic strategy is predicated on the availability of a suitable pre-formed morpholine ring that can be functionalized at the C3 position. This approach can be advantageous if the starting morpholine derivative is commercially available or easily synthesized. The introduction of the difluoromethyl group can be achieved through either electrophilic or nucleophilic difluoromethylation reactions.

Electrophilic Difluoromethylation Strategies

Electrophilic difluoromethylation involves the reaction of a nucleophilic morpholine derivative with an electrophilic source of the "CHF₂⁺" cation or its synthetic equivalent. A common approach involves the generation of a carbanion or an enolate at the C3 position of the morpholine ring, which then reacts with an electrophilic difluoromethylating agent.

For example, a morpholine-3-one can be deprotonated at the C2 position using a strong base to form an enolate. This enolate can then be reacted with an electrophilic difluoromethylating reagent, such as S-(difluoromethyl)diphenylsulfonium tetrafluoroborate, to introduce the difluoromethyl group. Subsequent reduction of the ketone functionality would yield the desired this compound.

| Morpholine Precursor | Electrophilic Reagent | Reagents and Conditions | Product |

| N-Boc-morpholine | (Difluoromethyl)diphenylsulfonium tetrafluoroborate | Strong base (e.g., LDA), then electrophilic reagent | N-Boc-3-(difluoromethyl)morpholine |

| Morpholin-3-one | [Difluoro(phenylsulfonyl)methyl]trimethylsilane | Fluoride source (e.g., CsF) | 3-(Difluoromethyl)morpholin-3-ol |

Nucleophilic Difluoromethylation Methodologies

Nucleophilic difluoromethylation involves the reaction of an electrophilic morpholine derivative with a nucleophilic source of the "CHF₂⁻" anion. This is a widely used strategy for the introduction of the difluoromethyl group.

A common precursor for this approach is a morpholine derivative with a suitable leaving group at the C3 position, such as a halide or a sulfonate. Reaction of this electrophilic precursor with a nucleophilic difluoromethylating reagent, such as (difluoromethyl)trimethylsilane (TMSCF₂H) in the presence of a fluoride source, can lead to the formation of the C-CF₂H bond.

Alternatively, a morpholine-3-one can be used as a precursor. The carbonyl group can be reacted with a nucleophilic difluoromethylating reagent, such as those derived from difluoromethyl sulfones or sulfoxides, to form a difluoromethylated alcohol. Subsequent deoxygenation would provide the target this compound.

| Morpholine Precursor | Nucleophilic Reagent | Reagents and Conditions | Product |

| 3-Bromo-N-Boc-morpholine | TMSCF₂H | Fluoride source (e.g., TBAF) | N-Boc-3-(difluoromethyl)morpholine |

| N-Boc-morpholin-3-one | Difluoromethyl phenyl sulfone | Strong base (e.g., n-BuLi) | N-Boc-3-(difluoromethyl)morpholin-3-ol |

Radical-Mediated Difluoromethylation Protocols

Radical-mediated difluoromethylation has emerged as a powerful tool for the introduction of the CF2H group into organic molecules, often under mild reaction conditions. rsc.orgresearchgate.net These methods typically involve the generation of a difluoromethyl radical (•CF2H) from a suitable precursor, which then adds to a substrate. For the synthesis of this compound, this approach would likely involve the generation of a radical at the C-3 position of a morpholine derivative, followed by trapping with a difluoromethyl radical source, or the addition of a difluoromethyl radical to a 3-substituted morpholine precursor.

Photocatalysis has become a prominent strategy for generating difluoromethyl radicals from various precursors, such as zinc difluoromethanesulfinate (Zn(SO2CF2H)2) or difluoromethyltriphenylphosphonium triflate, under visible light irradiation. rsc.orgnih.gov These reactions offer a green and efficient alternative to traditional radical initiation methods. researchgate.netnih.govnih.govnih.govrsc.org For instance, a plausible route to this compound could involve the photocatalytic C-H difluoromethylation of an N-protected morpholine. The reaction would proceed via hydrogen atom abstraction from the C-3 position by a photogenerated radical initiator, followed by reaction with a difluoromethyl radical source.

Table 1: Examples of Radical Difluoromethylation of Heterocycles

| Substrate | Difluoromethylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |

| Quinoxalinone | Zn(SO2CF2H)2 | Photocatalyst | 3-(Difluoromethyl)quinoxalinone | Good | rsc.org |

| Dibenzazepine | Zn(SO2CF2H)2 | Photocatalyst | Difluoromethylated dibenzazepine | Good | rsc.org |

| Thiol | CF2HTPh3PO2SCF3 | Visible light | Difluoromethyl thioether | Moderate to Excellent | nih.gov |

Transition Metal-Catalyzed Difluoromethylation Approaches

Transition metal catalysis offers a versatile and efficient platform for the formation of C-CF2H bonds. researchgate.net Various transition metals, including copper and palladium, have been successfully employed in difluoromethylation reactions. nih.govresearchgate.netnih.govnih.govnih.govdntb.gov.ua These methods often utilize cross-coupling reactions or C-H activation strategies. dntb.gov.uaacs.org

For the synthesis of this compound, a transition metal-catalyzed C-H difluoromethylation of an N-protected morpholine at the C-3 position represents a direct and atom-economical approach. For example, a palladium-catalyzed process could be envisioned, where a directing group on the nitrogen atom facilitates the selective activation of the C-H bond at the C-3 position. Subsequent reaction with a difluoromethylating agent, such as TMSCF2H, would yield the desired product.

Alternatively, a copper-catalyzed approach could be employed. Copper catalysts have shown efficacy in the difluoromethylation of various substrates. researchgate.netnih.govdntb.gov.ua A possible synthetic route could involve the reaction of a 3-halomorpholine derivative with a difluoromethyl source in the presence of a copper catalyst.

Table 2: Examples of Transition Metal-Catalyzed Difluoromethylation

| Substrate Type | Metal Catalyst | Difluoromethylating Agent | Reaction Type | Reference |

| Aryl Chlorides/Bromides | Palladium | TMSCF2H | Cross-coupling | nih.gov |

| N-Chlorocarboxamides | Copper | (DMPU)2Zn(CF3)2 | C-H Difluoromethylation | researchgate.net |

| Aryl Boronic Acids | Palladium | ICF2H | Cross-coupling | nih.gov |

Transition Metal-Free Difluoromethylation Approaches

The development of transition metal-free synthetic methods is of great importance due to considerations of cost, toxicity, and environmental impact. In the context of difluoromethylation, several metal-free strategies have been reported, often relying on photoredox catalysis with organic dyes or other organocatalytic systems. researchgate.netnih.govnih.govnih.govfrontiersin.org

A potential transition metal-free route to this compound could involve an organophotocatalytic C-H difluoromethylation. In this scenario, an organic photosensitizer, upon irradiation with visible light, would initiate a radical chain process leading to the formation of a morpholine-3-yl radical, which is then trapped by a difluoromethyl source. This approach avoids the use of metal catalysts and often proceeds under mild conditions.

Another strategy could involve the use of N-formylmorpholine derivatives in reactions that generate difluoromethyl anions or their equivalents, although this has been more commonly explored for trifluoromethylation. acs.org Further research in this area could lead to the development of direct and efficient metal-free difluoromethylation methods for saturated heterocycles like morpholine.

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure this compound is crucial for its potential applications in pharmaceuticals, as the stereochemistry of a molecule often dictates its biological activity. Several strategies can be envisioned for the stereoselective synthesis of this target compound, including chiral auxiliary-based approaches, asymmetric catalysis, and chiral pool synthesis.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. uvic.ca For the synthesis of enantiopure this compound, a chiral auxiliary could be attached to the nitrogen atom of a morpholine precursor. This auxiliary would then direct the introduction of a difluoromethyl or a precursor group to the C-3 position in a stereoselective manner. Subsequent removal of the auxiliary would afford the desired enantiomerically enriched product. For example, a chiral oxazolidinone auxiliary could be used to direct the diastereoselective alkylation of an enolate derived from a morpholin-3-one precursor.

Asymmetric Catalysis in Difluoromethylmorpholine Synthesis

Asymmetric catalysis provides a powerful and atom-economical approach to enantiomerically enriched compounds. nih.govorganic-chemistry.orgbohrium.comresearchgate.netnih.govnih.govresearchgate.netrsc.orgchemistryviews.org A plausible strategy for the asymmetric synthesis of this compound would involve the enantioselective reduction of a 3-(difluoromethyl)-3,4-dihydro-2H-1,4-oxazine precursor using a chiral catalyst. Alternatively, an asymmetric hydroamination or a tandem hydroamination/transfer hydrogenation of a suitable unsaturated precursor could be employed to construct the chiral morpholine ring with the difluoromethyl group already in place. nih.govorganic-chemistry.org

Table 3: Asymmetric Catalytic Approaches to Substituted Morpholines

| Precursor Type | Catalytic System | Product Type | Enantiomeric Excess (ee) | Reference |

| Aminoalkyne | Ti-catalyzed hydroamination / Ru-catalyzed ATH | 3-Substituted morpholine | >95% | nih.govorganic-chemistry.org |

| Unsaturated Morpholine | Bisphosphine-rhodium catalyst | 2-Substituted morpholine | up to 99% | researchgate.net |

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available enantiopure natural products, such as amino acids or carbohydrates, as starting materials. thieme-connect.comankara.edu.trwikipedia.orguh.edu For the synthesis of enantiopure this compound, a suitable chiral starting material would be an amino alcohol that already contains the desired stereocenter. For example, (S)-serine could be a potential starting material. The carboxylic acid functionality of serine could be reduced to a hydroxymethyl group, which could then be converted to a difluoromethyl group through a multi-step sequence. The amino and hydroxyl groups of the modified serine derivative would then be used to construct the morpholine ring. This approach ensures that the stereochemistry at the C-3 position is controlled from the outset. thieme-connect.comchemrxiv.org

Table 4: Chiral Pool Starting Materials for Morpholine Synthesis

| Chiral Starting Material | Key Transformation | Resulting Morpholine Fragment | Reference |

| (S)-Serine | Ring-closing | Enantiopure 3-hydroxymethylmorpholine | thieme-connect.com |

| Enantiopure Amino Alcohols | Pd-catalyzed carboamination | cis-3,5-Disubstituted morpholines | nih.gov |

Reactivity Profiles and Transformational Chemistry of 3 Difluoromethyl Morpholine

Reactivity at the Morpholine (B109124) Nitrogen Atom

The nitrogen atom within the morpholine ring of 3-(Difluoromethyl)morpholine is a secondary amine, which serves as a primary site for nucleophilic reactions. This reactivity is fundamental to the synthesis of a wide array of derivatives through N-alkylation, N-acylation, and other substitution reactions.

N-Alkylation and N-Acylation Reactions

The nucleophilic character of the morpholine nitrogen facilitates its reaction with electrophilic carbon atoms, leading to the formation of new carbon-nitrogen bonds.

N-Alkylation: This class of reactions involves the attachment of an alkyl or substituted alkyl group to the morpholine nitrogen. A common green chemistry approach is the use of alcohols as alkylating agents, often catalyzed by transition metals like iridium or ruthenium. nih.gov These reactions typically proceed at elevated temperatures and result in the formation of N-alkylated morpholines, which are significant in various synthetic applications. nih.gov Other methods involve reacting the morpholine with alkyl halides. researchgate.net

N-Acylation: The introduction of an acyl group (R-C=O) onto the morpholine nitrogen is another key transformation. This is readily achieved using various acylating agents, such as acyl chlorides or by coupling with carboxylic acids. mdpi.com Reagents like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and phosphonium (B103445) salts have been developed to facilitate these couplings, particularly in peptide synthesis, ensuring efficient amide bond formation. arkat-usa.org N-acylation is a critical step in the synthesis of many biologically active molecules and complex chemical structures. arkat-usa.orgnih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Morpholine Scaffolds

| Reaction Type | Reagent/Catalyst System | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alcohols, NHC–Ir(III) or NHC–Ru(II) Complexes | N-Alkyl Morpholines | nih.gov |

| N-Alkylation | 17-(4-bromobutanoyloxy)vindoline | N-Substituted Vindoline Derivative | researchgate.net |

| N-Acylation | 3,5-bis(trifluoromethyl)benzoyl chloride | N-Acyl Morpholine (Amide) | mdpi.com |

Formation of N-Substituted Derivatives

Through the foundational reactions of N-alkylation and N-acylation, a diverse library of N-substituted this compound derivatives can be accessed. These derivatives are central to medicinal chemistry, as the substituent on the nitrogen atom can significantly influence the molecule's pharmacological profile. researchgate.net

A notable synthetic strategy for creating N-substituted morpholines is reductive amination. This process can be used to synthesize substituted morpholino nucleoside derivatives, starting from ribonucleosides that are oxidized to a dialdehyde (B1249045) intermediate and then reacted with various alkylamines. nih.gov This protocol demonstrates high functional group tolerance under mild conditions. nih.gov The synthesis of complex derivatives, such as those involving the attachment of benzamide (B126) or triazine moieties to the morpholine nitrogen, is frequently reported in the development of new therapeutic agents. researchgate.net

Reactivity at the Difluoromethyl Group

The difluoromethyl (-CF2H) group is a bioisostere of hydroxyl, thiol, or hydroxymethyl groups and is known for its ability to enhance metabolic stability and modulate physicochemical properties like lipophilicity. Its chemical reactivity is distinct from non-fluorinated analogues.

Functional Group Interconversions Involving Fluorine Atoms

The carbon-fluorine bond is exceptionally strong, making reactions that cleave it challenging. However, specific transformations are possible. One such reaction is hydrodefluorination, which converts a C-F bond into a C-H bond. chemrxiv.org In the context of a related N-difluoromethylated compound, a hydrodefluorinative reduction was demonstrated using sodium borohydride (B1222165) and aluminum oxide. chemrxiv.org The difluoromethyl group can also be involved in substitution reactions, although this often requires specific reagents. The generation of a difluoromethyl radical (•CF2H) from various precursors is a known strategy, which can then participate in further reactions, highlighting the potential for radical-based transformations. rsc.org

Reactions at the Carbon Bearing the Difluoromethyl Group

Functionalization and Derivatization of the Morpholine Ring System

Beyond the nitrogen atom, the carbon skeleton of the morpholine ring can also be functionalized, although this is often considered a synthetic challenge. princeton.edu

Recent advances in photoredox catalysis have provided tools for the direct functionalization of C-H bonds in saturated heterocycles like morpholine. princeton.edu For instance, a method utilizing a combination of decatungstate and nickel catalysis allows for the selective arylation of the C-H bond adjacent to the morpholine nitrogen (the C2 position). princeton.edu This strategy enables the introduction of aryl groups onto the morpholine backbone, providing access to novel, polyfunctionalized structures that are valuable in medicinal chemistry. princeton.edu

The synthesis of substituted morpholines can also be achieved by building the ring from functionalized precursors. Enantiopure 3-substituted morpholines, for example, can be assembled through the ring-opening of an activated aziridine (B145994) with an organocuprate, followed by a ring annulation reaction. acs.org This approach allows for the incorporation of substituents at specific positions during the ring's formation.

Substitution Reactions on the Carbon Skeleton

Direct substitution on the carbon skeleton of a pre-formed this compound ring is a challenging transformation that has not been extensively documented in peer-reviewed literature. The electronic properties of the morpholine ring are significantly altered by the C-3 difluoromethyl substituent. The inductive effect of the CHF₂ group decreases the electron density at the adjacent C-2 and, to a lesser extent, other carbons of the ring, potentially deactivating them toward electrophilic substitution.

Ring-Opening and Rearrangement Pathways

The stability of the morpholine ring can be compromised under specific reactive conditions, leading to ring-opening or rearrangement reactions. These pathways are often initiated by transformations involving the ring's heteroatoms, particularly the nitrogen.

Ring-Opening via N-Difluoromethylation

A relevant pathway for the ring-opening of cyclic amines, which can be extrapolated to N-substituted this compound derivatives, involves the transfer of a difluorocarbene to the nitrogen atom. Research has demonstrated that the reaction of unstrained cyclic amines, such as pyrrolidines and piperidines, with a difluorocarbene precursor leads to the formation of a key difluoromethylide intermediate. nih.gov This intermediate can subsequently undergo a ring-opening reaction through C-N bond cleavage. nih.gov

This process is initiated by the formation of an ammonium (B1175870) ylide via the addition of difluorocarbene to the morpholine nitrogen. The resulting species is primed for C-N bond cleavage, driven by the increased polarity and leaving group ability of the amino moiety. nih.gov For an N-aryl substituted this compound, this would likely lead to the cleavage of one of the C-N bonds, yielding a functionalized amino ether. The regioselectivity of this process can be influenced by the basicity and steric environment of the amine. nih.gov

Table 1: Examples of Difluorocarbene-Induced Ring-Opening of Unstrained Cyclic Amines This table illustrates the general principle of ring-opening initiated by difluorocarbene, as specific examples starting with this compound are not available.

| Starting Cyclic Amine | Ring-Opening Product | Yield (%) | Reference |

|---|---|---|---|

| N-Phenylpyrrolidine | 2a | 91% | nih.gov |

| N-Methylpyrrolidine | 2b | 85% | nih.gov |

| N-Ethylpyrrolidine | 2c | 83% | nih.gov |

| N-(p-Methoxyphenyl)pyrrolidine | 2d | 88% | nih.gov |

| Indoline | 2h | 83% | nih.gov |

| N-Phenylpiperidine | 3a | 85% | nih.gov |

Stevens and Sommelet Rearrangements

For N-substituted this compound derivatives containing appropriate activating groups (e.g., allyl, benzyl, or propargyl) on the nitrogen, Stevens and Sommelet rearrangements are plausible transformation pathways. A recent study detailed a difluorocarbene-induced Stevens rearrangement of various tertiary amines. nih.gov The reaction proceeds through the in-situ generation of a difluoromethyl ammonium ylide, which then undergoes a evitachem.com- or evitachem.comacs.org-sigmatropic rearrangement. nih.gov This provides a potential route for skeletal reorganization of N-substituted this compound scaffolds to generate structurally complex and valuable amine derivatives. nih.gov

Table 2: Examples of Difluorocarbene-Induced Stevens Rearrangement of Tertiary Amines This table showcases the rearrangement of various tertiary amines, suggesting a potential pathway for appropriately N-substituted this compound derivatives.

| Substrate Type | Migrating Group | Rearrangement Type | Product Yield (%) | Reference |

|---|---|---|---|---|

| Allylic Amine | Allyl | evitachem.comacs.org-Stevens | 85% | nih.gov |

| Benzylic Amine | Benzyl | evitachem.com-Stevens | 95% | nih.gov |

| Propargylic Amine | Propargyl | evitachem.comacs.org-Stevens | 75% | nih.gov |

Chemoselective Transformations of Difluoromethylmorpholine Scaffolds

In the context of complex molecules containing a this compound moiety alongside other reactive sites, achieving chemoselective transformations is crucial. The reactivity of the morpholine nitrogen can be compared to other functional groups within the molecule, allowing for selective modifications.

Recent work on the dearomative difluoromethylation of N-heterocycles provides insight into the relative reactivity of the morpholine nitrogen. acs.org In a study using bromo(difluoro)acetic acid as the CF₂H source, various N-phenylquinolin-4-amines were successfully N-difluoromethylated. acs.org Notably, a substrate containing both a quinoline-amine nitrogen and a morpholine moiety underwent selective N-difluoromethylation on the quinoline (B57606) framework, leaving the morpholine ring intact. acs.org The reaction yielded (E)-1-(difluoromethyl)-N-(3-fluoro-4-morpholinophenyl)quinolin-4(1H)-imine in high yield, demonstrating that the endocyclic nitrogen of the quinoline is more nucleophilic or accessible under these conditions than the nitrogen of the morpholine ring attached to the phenyl group. acs.org

This selectivity highlights that the nucleophilicity of the morpholine nitrogen can be attenuated, particularly when it is part of an N-aryl system, allowing for chemoselective reactions at other, more reactive nitrogen centers within the same molecule.

Table 3: Chemoselective N-Difluoromethylation of a Morpholine-Containing Substrate

| Substrate | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| (E)-N-(3-fluoro-4-morpholinophenyl)quinolin-4-amine | Bromo(difluoro)acetic acid, K₂CO₃, DMF | (E)-1-(difluoromethyl)-N-(3-fluoro-4-morpholinophenyl)quinolin-4(1H)-imine | 92% | acs.org |

This finding is significant for the synthetic planning of complex drug candidates, as it suggests that the this compound scaffold can be a stable component while other parts of the molecule are functionalized.

Advanced Spectroscopic and Mechanistic Investigations in 3 Difluoromethyl Morpholine Chemistry

Elucidation of Reaction Mechanisms in 3-(Difluoromethyl)morpholine Formation

The formation of this compound likely involves the introduction of a difluoromethyl group (-CHF₂) onto a morpholine (B109124) precursor. Understanding the reaction mechanism is crucial for optimizing reaction conditions and maximizing yield.

Kinetic Studies of Synthetic PathwaysKinetic studies would provide quantitative insight into the reaction rates and the factors influencing them. By systematically varying the concentration of reactants, temperature, and catalysts, researchers could determine the rate law for the synthesis of this compound. This information helps in identifying the rate-determining step of the reaction.

Table 4.1.2: Hypothetical Kinetic Data for this compound Synthesis

| Parameter | Value | Method of Determination |

|---|---|---|

| Rate Constant (k) | Data Not Available | Data Not Available |

| Reaction Order (Reactant A) | Data Not Available | Data Not Available |

| Reaction Order (Reactant B) | Data Not Available | Data Not Available |

| Activation Energy (Ea) | Data Not Available | Data Not Available |

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Advanced NMR spectroscopy is the cornerstone for the unambiguous structural and conformational analysis of organic molecules like this compound.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)Two-dimensional (2D) NMR experiments are indispensable for assigning the proton (¹H) and carbon (¹³C) signals of the morpholine ring and the difluoromethyl group.sdsu.eduepfl.chresearchgate.netemerypharma.com

COSY (Correlation Spectroscopy) would reveal proton-proton couplings (J-couplings) within the molecule, helping to trace the connectivity of the protons on the morpholine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom it is directly attached to. nih.gov This would allow for the definitive assignment of the carbon atoms at positions 2, 3, 5, and 6 of the morpholine ring, as well as the carbon of the difluoromethyl group.

Table 4.2.1: Expected NMR Signal Assignments for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| -CHF₂ (Proton) | Data Not Available | - | C3 |

| -CHF₂ (Carbon) | - | Data Not Available | - |

| H-2 / C-2 | Data Not Available | Data Not Available | C3, C6 |

| H-3 / C-3 | Data Not Available | Data Not Available | C2, C5, -CHF₂ |

| H-5 / C-5 | Data Not Available | Data Not Available | C3, C6 |

| H-6 / C-6 | Data Not Available | Data Not Available | C2, C5 |

¹⁹F NMR Spectroscopy for Fluorine Environment Characterization¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds.thermofisher.comFor this compound, the ¹⁹F NMR spectrum would provide crucial information. The difluoromethyl group would typically appear as a doublet in the proton-coupled ¹⁹F NMR spectrum due to coupling with the geminal proton (²JHF). The chemical shift of the fluorine atoms would be indicative of their electronic environment. The large chemical shift dispersion in ¹⁹F NMR helps in resolving signals even in complex mixtures.thermofisher.com

Table 4.2.2: Anticipated ¹⁹F NMR Data for this compound

| Parameter | Expected Value |

|---|---|

| ¹⁹F Chemical Shift (δ, ppm) | Data Not Available |

| Multiplicity | Doublet (due to H-F coupling) |

| H-F Coupling Constant (²JHF, Hz) | Data Not Available |

Mass Spectrometric Techniques for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of a synthesized compound and for monitoring the progress of a reaction. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be used to confirm the purity and identity of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of its elemental composition. During synthesis, MS can be used to track the disappearance of starting materials and the appearance of the product, helping to determine when the reaction is complete.

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

X-ray crystallography is a powerful analytical technique that allows for the precise determination of the atomic and molecular structure of a crystal. In the context of this compound chemistry, this method is crucial for understanding the exact spatial arrangement of atoms, bond lengths, bond angles, and torsion angles of its derivatives. Such detailed structural information is fundamental for structure-activity relationship (SAR) studies, in silico modeling, and the rational design of new molecules with desired properties.

While extensive crystallographic data for a wide range of simple this compound derivatives are not widely available in publicly accessible databases, the principles of X-ray diffraction have been applied to more complex molecules containing this moiety. These studies reveal key structural features that are likely to be conserved across different derivatives.

Key Research Findings:

Conformation of the Morpholine Ring: In the solid state, the morpholine ring of this compound derivatives typically adopts a chair conformation. This is the most stable conformation for a six-membered saturated heterocycle, minimizing steric strain. The difluoromethyl substituent at the C3 position generally occupies an equatorial position to reduce steric hindrance with the axial hydrogens on the ring.

Intermolecular Interactions: The crystal packing of this compound derivatives is dictated by a variety of intermolecular forces. The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, while the N-H proton (if present) can act as a hydrogen bond donor. These hydrogen bonds, along with van der Waals forces and potential dipole-dipole interactions involving the C-F bonds, are critical in determining the supramolecular architecture of the crystal lattice.

Hypothetical Crystallographic Data for a Derivative:

To illustrate the type of data obtained from an X-ray crystallographic analysis, the following table presents hypothetical data for a representative derivative, N-benzyl-3-(difluoromethyl)morpholine.

| Parameter | Value |

| Chemical Formula | C₁₂H₁₅F₂NO |

| Formula Weight | 227.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 13.789(5) |

| α (°) | 90 |

| β (°) | 105.67(3) |

| γ (°) | 90 |

| Volume (ų) | 1134.5(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.332 |

| R-factor (%) | 4.5 |

This table is illustrative and presents hypothetical data for educational purposes. The values are representative of what would be expected for a small organic molecule.

The unit cell parameters (a, b, c, α, β, γ) define the size and shape of the repeating unit in the crystal lattice. The space group provides information about the symmetry elements present in the crystal. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, with lower values indicating a better fit.

Computational and Theoretical Studies on 3 Difluoromethyl Morpholine and Analogues

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons. These methods solve approximations of the Schrödinger equation to determine molecular orbital energies, electron distribution, and other key electronic characteristics.

Density Functional Theory (DFT) has become a popular and effective theoretical approach in computational chemistry for studying the electronic and structural properties of molecular systems. youtube.com It is widely used to predict a molecule's kinetic and thermodynamic stability, analyze molecular interactions, and evaluate optical and electronic properties. acs.org For a molecule like 3-(Difluoromethyl)morpholine, DFT can elucidate the impact of the strongly electron-withdrawing difluoromethyl group on the morpholine (B109124) ring.

DFT calculations are used to determine a variety of electronic and energetic properties. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. acs.orgacs.org A smaller HOMO-LUMO gap generally indicates higher reactivity and greater polarizability. acs.org The introduction of a difluoromethyl group is expected to lower the energies of both the HOMO and LUMO compared to the parent morpholine molecule due to its inductive effects.

Table 1: Key Molecular Properties Calculable by DFT

| Property | Description | Relevance to this compound |

| Total Energy | The total electronic energy of the molecule in its optimized geometry, indicating its stability. | Allows for comparison of the relative stability of different isomers or conformers. |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | The HOMO-LUMO gap is an indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. acs.org |

| Electron Density | The spatial distribution of electrons in the molecule. | Highlights the electron-withdrawing effect of the CF2H group and the electron-rich nature of the N and O atoms. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, indicating regions of positive and negative charge. | Identifies sites susceptible to nucleophilic or electrophilic attack. |

| Dipole Moment | A measure of the overall polarity of the molecule resulting from the separation of positive and negative charges. | The CF2H group significantly increases the molecule's overall dipole moment. |

Ab initio (Latin for "from the beginning") molecular orbital methods are a class of quantum chemistry calculations that rely solely on the principles of quantum mechanics and fundamental physical constants, without using experimental data for parametrization. dtic.mil These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous mathematical approximation of the molecular system. dtic.milsapub.org

Ab initio calculations have been successfully applied to study the structure of difluoromethyl-containing species. For instance, calculations at the MP2/6-31G** level of theory determined the optimized structure of the difluoromethyl cation (CHF2+), showing a C-F bond length of 1.2424 Å and an F-C-F bond angle of 119.19°. researchgate.net For the difluoromethyl radical (CHF2), the same method found C-F bond lengths of 1.3360 Å and an F-C-F angle of 111.51°. researchgate.net These fundamental geometric parameters for the CF2H group itself are crucial for building accurate models of more complex molecules like this compound. Furthermore, detailed LCAO-MO-SCF (Linear Combination of Atomic Orbitals to form Molecular Orbitals - Self Consistent Field) calculations have been performed on analogues like difluoromethane to analyze its complete electronic structure, including total energies, orbital energies, and electron population analyses. rsc.org

Table 2: Example Parameters from Ab Initio Calculations on CHF₂ Species researchgate.net

| Species | Method | Parameter | Calculated Value |

| CHF₂⁺ Cation | MP2/6-31G | C-F Bond Length | 1.2424 Å |

| C-H Bond Length | 1.0883 Å | ||

| F-C-F Angle | 119.19° | ||

| CHF₂ Radical | MP2/6-31G | C-F Bond Length | 1.3360 Å |

| C-H Bond Length | 1.0843 Å | ||

| F-C-F Angle | 111.51° |

These methods allow for a precise analysis of the molecular orbitals, providing a detailed picture of bonding and antibonding interactions within the molecule.

Conformational Analysis and Stereochemical Predictions

The three-dimensional shape of a molecule is critical to its function and reactivity. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.

For molecules with multiple rotatable bonds, quantum chemical calculations can be computationally expensive. Molecular mechanics (MM) offers a faster, classical mechanics-based approach. scispace.comnih.gov MM methods use force fields—a set of parameters and functions that describe the potential energy of a molecule based on its bond lengths, angles, and torsions. nih.gov These methods are well-suited for exploring the potential energy surface of a molecule to find its low-energy conformers. scispace.comcwu.edu

Molecular dynamics (MD) simulations extend this by using the forces calculated from the force field to simulate the atomic motions of the molecule over time. This allows for the study of not only stable conformations but also the dynamic transitions between them, providing a more realistic picture of the molecule's behavior in a given environment. These computational techniques are essential for screening potential conformations before applying more accurate but costly quantum methods. cwu.edu

The parent morpholine ring is known to predominantly adopt a chair conformation. For this compound, the substituent can be positioned either axially (pointing up or down relative to the ring's plane) or equatorially (pointing out from the side of the ring). The relative stability of these two positions is governed by a combination of steric and stereoelectronic effects.

The difluoromethyl group is sterically demanding, which would typically favor an equatorial position to minimize unfavorable steric interactions with other atoms on the ring. However, the CF2H group also introduces significant stereoelectronic effects. The highly polarized C-H bond in the difluoromethyl group can act as a hydrogen bond donor, potentially forming stabilizing interactions with the lone pairs of the ring's oxygen or nitrogen atoms, which might favor specific conformations. researchgate.net Furthermore, anomeric effects involving the fluorine atoms could influence the torsional preferences around the C-C bond connecting the substituent to the ring. Computational studies on related fluorinated molecules have shown that fluorine substitution can have a profound impact on molecular conformation. acs.org

The presence of a substituent at the 3-position renders the molecule chiral. Computational methods can be used to model both the (R) and (S) enantiomers and determine their lowest energy conformations, confirming that they are energetically identical but structurally mirror images.

Table 3: Factors Influencing Conformational Preference

| Factor | Description | Expected Influence on this compound |

| Steric Hindrance | Repulsive interactions that occur when atoms are forced too close together. | Favors placing the bulky CF2H group in the more spacious equatorial position. |

| Stereoelectronic Effects | Interactions involving the alignment of molecular orbitals, such as hyperconjugation or anomeric effects. | Anomeric interactions (n -> σ* C-F) and other orbital effects can influence the stability of axial vs. equatorial conformers. |

| Intramolecular H-Bonding | Hydrogen bonding between atoms within the same molecule. | The polarized C-H of the CF2H group could potentially interact with the ring's heteroatoms, stabilizing certain geometries. researchgate.net |

| Solvent Effects | The influence of the surrounding medium on conformational stability. | Polar solvents may stabilize more polar conformers. |

Computational Insights into Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the pathways of chemical reactions. By mapping the potential energy surface that connects reactants to products, researchers can identify intermediates and, crucially, the high-energy transition states that control the reaction rate. DFT is particularly well-suited for calculating the geometries and energies of these transient species. rsc.orgnih.gov

For this compound, computational studies can provide insights into its reactivity. Potential reaction pathways that could be studied include:

Reactions at the Nitrogen Atom: The morpholine nitrogen is a nucleophilic center. DFT calculations can model its reaction with various electrophiles, determining the activation energy barriers and predicting the stereochemical outcome.

Reactions involving the Difluoromethyl Group: The difluoromethyl group can participate in various transformations. Computational studies on analogues have provided insights into mechanisms like nucleophilic attack on difluorocarbene intermediates or radical difluoromethylation. rsc.orgchinesechemsoc.orgnih.gov For example, DFT studies have been used to investigate concerted SNAr-like pathways for C-F bond activation, where one part of a reagent acts as a nucleophile and another as an electrophile. nih.gov

Cycloaddition Reactions: The morpholine scaffold can be synthesized or modified via cycloaddition reactions. Computational modeling can help understand the regioselectivity and stereoselectivity of such reactions.

By calculating the energy of transition states, computational models can explain why certain products are formed preferentially and can guide the development of new synthetic methods. rsc.orgmontclair.edu

Table 4: Mechanistic Questions Addressable by Computational Studies

| Mechanistic Aspect | Computational Approach | Potential Insight for this compound |

| Regioselectivity | Calculate and compare the activation energies for competing reaction pathways at different sites on the molecule. | Determine whether reactions are more likely to occur at the N-H, C-H, or C-F bonds under specific conditions. |

| Stereoselectivity | Model the transition states leading to different stereoisomers and compare their relative energies. | Predict the facial selectivity of attacks on the morpholine ring and the influence of the chiral center on subsequent reactions. |

| Role of Catalysts | Include the catalyst explicitly in the calculations to model its interaction with the substrate and transition states. | Elucidate how a catalyst might lower the energy barrier for a specific difluoromethylation reaction or a reaction on the morpholine ring. rsc.org |

| Identification of Intermediates | Locate and characterize potential intermediates along the reaction coordinate. | Confirm the involvement of proposed intermediates, such as carbenoids or radical species, in reactions involving the CF2H group. rsc.org |

Utility of 3 Difluoromethyl Morpholine As a Versatile Synthetic Building Block

Incorporation into Complex Molecular Architectures

The strategic incorporation of the 3-(difluoromethyl)morpholine unit is a key approach in the design of novel, high-value molecular frameworks. Its utility is demonstrated in its role as a foundational component for creating sophisticated scaffolds and as a crucial intermediate in multi-step synthetic pathways.

The difluoromethyl group is a key feature in potent agrochemicals, particularly in fungicides. rsc.org Chemists have leveraged building blocks containing this group to design and synthesize novel, complex heterocyclic scaffolds. A prominent example is the creation of quinazolinone-scaffold-containing pyrazole (B372694) carbamide derivatives. nih.gov In this work, a key synthetic precursor, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, is coupled with various substituted 3-((2-aminophenyl)methyl)quinazolin-4(3H)-ones to generate a library of new molecular entities. nih.gov

This strategy effectively combines three distinct structural motifs: the difluoromethylpyrazole group, a phenyl linker, and a quinazolinone system, leading to the formation of complex and biologically active scaffolds. The synthesis allows for diversification by modifying the substitution pattern on the quinazolinone ring, leading to a range of novel compounds. nih.gov

Table 1: Examples of Novel Quinazolinone Scaffolds Synthesized This table is based on data from a study on novel fungicide candidates and is for informational purposes.

| Compound ID | Quinazolinone Substitution | Final Structure Description | Melting Point (°C) | Yield (%) |

| 6a₃ | 6-methyl | 3-(difluoromethyl)-1-methyl-N-(2-((6-methyl-4-oxoquinazolin-3(4H)-yl)methyl)phenyl)-1H-pyrazole-4-carboxamide | 258.8–260.1 | 72 |

| 6a₇ | 5-fluoro | 3-(difluoromethyl)-N-(2-((5-fluoro-4-oxoquinazolin-3(4H)-yl)methyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide | 243.1–244.5 | 66 |

| 6a₁₃ | 6-chloro | N-(2-((6-chloro-4-oxoquinazolin-3(4H)-yl)methyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | 259.1–260.4 | 66 |

| 6a₁₄ | 7-chloro | N-(2-((7-chloro-4-oxoquinazolin-3(4H)-yl)methyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | 250.3–252.3 | 63 |

Source: Adapted from research on the design and synthesis of novel quinazolinone scaffolds as potential antifungal agents. nih.gov

A general synthetic pathway can be outlined as follows:

Preparation of the Quinazolinone Intermediate: Synthesis of substituted 2-methyl-4H-benzo[d] smolecule.comoxazin-4-ones.

Amine Introduction: Reaction with 2-(aminomethyl)aniline (B1197330) to form substituted 3-((2-aminophenyl)methyl)quinazolin-4(3H)-ones. This step introduces the necessary nucleophilic amine for the subsequent coupling.

Coupling Reaction: The crucial step involves the amide bond formation between the synthesized quinazolinone intermediate and an acid chloride precursor, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. This reaction forges the final complex molecule. nih.gov

In this sequence, the difluoromethyl-pyrazole moiety is not merely an appendage but a core component introduced through a key bond-forming reaction, highlighting its importance as a building block in a convergent, multi-step synthesis.

Development of Advanced Synthetic Methodologies Utilizing this compound

While the morpholine (B109124) scaffold is broadly used in the development of new synthetic methods, specific examples where this compound is the primary substrate for developing a novel methodology are less common. organic-chemistry.org However, the general reactivity of the morpholine structure allows for its participation in advanced chemical transformations. For instance, methodologies such as the photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes have been developed for the synthesis of substituted morpholines. organic-chemistry.org It is plausible that this compound could be utilized in such modern, catalyst-driven reactions to generate more complex and functionalized derivatives. Furthermore, the development of novel cycloaddition reactions using gem-difluoroalkenes has been reported where morpholine acts as both a solvent and a reactant to form C-4-morpholine-functionalized triazoles, demonstrating the utility of the morpholine core in constructing new heterocyclic systems under mild conditions. nih.gov

Role in Fragment-Based Design and Chemical Library Synthesis (Emphasizing Synthetic Methodologies)

Fragment-based drug discovery (FBDD) relies on screening collections of low-molecular-weight compounds (fragments) to identify hits that can be grown or linked to create potent lead molecules. nih.gov The this compound structure is an exemplary fragment due to its favorable properties. The morpholine ring is a "privileged structure" that often improves solubility and metabolic profiles, while the difluoromethyl group provides a vector for specific interactions like hydrogen bonding and enhances lipophilicity. acs.orgresearchgate.netrsc.org

The synthetic utility of this fragment is evident in its use for creating chemical libraries. The synthesis of a series of novel pyrazole carboxamide derivatives for agrochemical screening is a practical application of this principle. nih.govresearchgate.net By using a common 3-(difluoromethyl)pyrazole building block and reacting it with a diverse set of amine-containing scaffolds, a library of related but distinct compounds can be rapidly generated. This modular approach allows for a systematic exploration of the chemical space around a core fragment to identify structure-activity relationships (SAR). The synthesis of over 30 novel quinazolinone derivatives, each containing the difluoromethylpyrazole core, exemplifies a methodology geared towards library synthesis for biological screening. nih.gov

Applications as an Intermediate in Agrochemical and Materials Science (Focusing on Chemical Synthesis)

The primary documented application of this compound-related structures as synthetic intermediates is in the field of agrochemicals.

In agrochemical research, the 3-(difluoromethyl)-1H-pyrazole-4-carboxamide scaffold is a well-established pharmacophore for succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. The synthesis of novel derivatives is a major focus. For example, a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested for their fungicidal activity against seven major phytopathogenic fungi. researchgate.net Several of these compounds, synthesized from a difluoromethyl-pyrazole intermediate, displayed moderate to excellent activity. Notably, compound 9m (N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide) showed high efficacy against multiple fungal species. researchgate.net

Table 2: Antifungal Activity of a Synthesized Pyrazole Carboxamide This table is based on data from a study on novel fungicide candidates and is for informational purposes.

| Compound ID | Target Fungus | Biological Activity |

| 9m | Rhizoctonia solani | High |

| 9m | Botrytis cinerea | High |

| 9m | Sclerotinia sclerotiorum | High |

| 9m | Fusarium oxysporum | Moderate |

Source: Adapted from research on the synthesis and antifungal activities of pyrazole acid amides. researchgate.net

While the unique chemical properties of fluorinated compounds suggest potential for creating advanced polymers with enhanced thermal or chemical stability, specific examples of this compound being used as a key intermediate in materials science are not extensively documented in the reviewed literature. chemimpex.com

Future Research Directions and Emerging Trends in Difluoromethylated Morpholine Chemistry

Development of Novel and Sustainable Synthetic Routes to 3-(Difluoromethyl)morpholine

The development of efficient and environmentally benign synthetic methodologies is a paramount goal in contemporary organic chemistry. Future research concerning this compound will undoubtedly focus on novel and sustainable synthetic routes that offer improvements in terms of yield, selectivity, and environmental impact over existing methods.

One promising avenue is the exploration of late-stage C-H difluoromethylation of pre-formed morpholine (B109124) rings. nih.gov This approach avoids the need for pre-functionalization of the substrate, thereby shortening synthetic sequences and improving atom economy. Recent advancements in photoredox catalysis have shown potential for the direct difluoromethylation of heterocycles using green oxidants like molecular oxygen. nih.gov Adapting such methods for the regioselective difluoromethylation of morpholine at the C-3 position would represent a significant step forward.

Furthermore, the use of more sustainable difluoromethylating reagents is a key area of development. Fluoroform (CHF3), a readily available and inexpensive industrial byproduct, is an attractive, atom-efficient source of the difluoromethyl group. mit.edu While its low reactivity has historically limited its application, emerging strategies, particularly within continuous flow systems, are beginning to unlock its potential for the synthesis of difluoromethylated compounds, including amino acids. mit.edu

The principles of green chemistry are also expected to drive the development of new synthetic routes. This includes the use of safer, renewable solvents, minimizing the generation of hazardous waste, and employing catalytic methods over stoichiometric ones. For instance, recent work on the synthesis of morpholines from 1,2-amino alcohols using ethylene (B1197577) sulfate (B86663) and tBuOK presents a redox-neutral protocol with significant environmental benefits over traditional methods. chemrxiv.org Integrating difluoromethylation strategies with such green synthetic approaches for the morpholine core will be a critical area of future research.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Strategy | Potential Advantages | Potential Challenges |

| Late-Stage C-H Difluoromethylation | Atom economy, shorter synthesis | Regioselectivity control |

| Fluoroform as CHF2 Source | Low cost, atom economy | Low reactivity, requires activation |

| Green Synthesis of Morpholine Core | Reduced environmental impact, safer reagents | Integration with difluoromethylation step |

Exploration of Undiscovered Reactivity Patterns and Selectivities

A deeper understanding of the reactivity of this compound is crucial for its application in the synthesis of more complex molecules. Future research will likely focus on exploring novel transformations and selectivities of this difluoromethylated heterocycle.

The influence of the difluoromethyl group on the reactivity of the morpholine ring is a key area for investigation. The strong electron-withdrawing nature of the CHF2 group can significantly alter the nucleophilicity and basicity of the morpholine nitrogen, as well as the reactivity of adjacent C-H bonds. Systematic studies to quantify these effects and exploit them in synthetic transformations are needed.

Furthermore, the development of new methods for the stereoselective synthesis of this compound derivatives is of high importance, particularly for applications in medicinal chemistry where chirality can be critical for biological activity. nih.gov This includes the development of reagent-controlled stereoselective difluoromethylation reactions of imine precursors to access enantiomerically enriched α-difluoromethylamines. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes for this compound with flow chemistry and automated synthesis platforms represents a major trend that promises to accelerate research and development.

Flow chemistry offers numerous advantages for fluorination reactions, which often involve hazardous reagents and exothermic processes. pharmtech.combeilstein-journals.org Continuous-flow reactors provide enhanced control over reaction parameters such as temperature and pressure, improved safety by minimizing the volume of hazardous materials at any given time, and the potential for higher yields and selectivities. pharmtech.combeilstein-journals.orgnih.gov The application of flow chemistry to the synthesis of this compound could enable the use of challenging reagents like fluoroform and facilitate the scale-up of promising synthetic routes. mit.edu

Automated synthesis platforms, which combine robotics with sophisticated software, are revolutionizing the way chemical synthesis is performed. merckmillipore.comresearchgate.netyoutube.com These platforms can accelerate the discovery and optimization of reaction conditions by performing numerous experiments in a high-throughput manner. youtube.com Integrating the synthesis of this compound and its derivatives into automated platforms would enable the rapid generation of compound libraries for biological screening and structure-activity relationship (SAR) studies. merckmillipore.comresearchgate.net

Table 2: Advantages of Integrating Modern Technologies in this compound Synthesis

| Technology | Key Benefits |

| Flow Chemistry | Enhanced safety, improved reaction control, scalability, potential for novel reactivity |

| Automated Synthesis | High-throughput screening, rapid optimization, library synthesis, increased reproducibility |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool for predicting the outcomes of chemical reactions and for the rational design of new synthetic routes. In the context of this compound, advanced computational modeling will play a crucial role in several areas.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the reactivity and selectivity of various synthetic transformations. nih.gov For example, computational models can help identify the most likely sites for C-H activation on the morpholine ring, predict the stereochemical outcome of asymmetric reactions, and elucidate reaction mechanisms. acs.org This predictive power can significantly reduce the amount of trial-and-error experimentation required in the laboratory.

Computational methods can also be employed to predict the physicochemical properties of this compound and its derivatives, such as lipophilicity, metabolic stability, and binding affinity to biological targets. emerginginvestigators.org This information is invaluable for guiding the design of new molecules with desired pharmaceutical properties.

Design of Next-Generation Fluorinated Morpholine Analogues with Enhanced Synthetic Utility

Building upon the knowledge gained from the synthesis and study of this compound, a significant future direction will be the design and synthesis of next-generation fluorinated morpholine analogues with enhanced synthetic utility and novel properties.

This could involve the introduction of other fluorine-containing functional groups onto the morpholine scaffold to fine-tune its electronic and steric properties. The development of a diverse library of fluorinated morpholine building blocks would provide medicinal chemists with a valuable toolkit for drug discovery. enamine.netnih.gov

Furthermore, the design of morpholine bioisosteres, which mimic the spatial and electronic properties of the morpholine ring while offering improved metabolic stability or other desirable characteristics, is an active area of research. enamine.net The incorporation of difluoromethyl groups into these novel scaffolds could lead to the discovery of new classes of bioactive molecules.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for introducing the difluoromethyl group into the morpholine scaffold, and how can reaction conditions be optimized for yield and purity?

- The difluoromethyl group is typically introduced via electrophilic fluorination or transition-metal-catalyzed C-H activation. For morpholine derivatives, Fujiwara et al. (2012) demonstrated that using reagents like Zn(SO₂CF₂H)₂ under palladium catalysis enables direct difluoromethylation at the C-3 position . Optimization involves controlling temperature (80–100°C), solvent polarity (DMF or DMSO), and stoichiometric ratios of fluorinating agents to substrate (1.5:1 to 2:1) . Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Q. Which analytical techniques are critical for characterizing 3-(Difluoromethyl)morpholine, and how are spectral contradictions resolved?

- Nuclear Magnetic Resonance (¹⁹F NMR and ¹H NMR) identifies fluorine environments and scaffold integrity. For example, the difluoromethyl group shows a characteristic triplet in ¹⁹F NMR at δ −90 to −95 ppm . Discrepancies between calculated and observed spectra (e.g., split peaks due to rotamers) are resolved using variable-temperature NMR or computational simulations (DFT) . High-resolution mass spectrometry (HRMS) confirms molecular weight within 3 ppm error .

Q. How does the difluoromethyl group influence the compound’s LogP and solubility, and what methods validate these properties?

- The difluoromethyl group increases lipophilicity (LogP by ~0.5–1.0 units compared to non-fluorinated analogs) due to fluorine’s electronegativity and reduced polarity. Experimental LogP is determined via shake-flask HPLC (reverse-phase C18 column, methanol/water gradient) . Aqueous solubility is assessed using nephelometry or UV-Vis spectroscopy, with corrections for pH-dependent ionization (pKa ~3.5–4.0 for morpholine nitrogen) .

Q. What role does fluorine play in enhancing bioavailability, and how is this evaluated in preclinical studies?

- Fluorine’s inductive effect lowers the basicity of the morpholine nitrogen (pKa reduction by ~1–2 units), improving membrane permeability . Bioavailability is tested in vitro via Caco-2 cell monolayers and in vivo using rodent models (oral vs. IV administration). Pharmacokinetic parameters (AUC, Cₘₐₓ) are quantified via LC-MS/MS .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of difluoromethylation in morpholine derivatives under catalytic conditions?

- Density Functional Theory (DFT) studies reveal that regioselectivity at C-3 is driven by steric accessibility and electron density. The morpholine oxygen stabilizes transition states through hydrogen bonding with fluorinating agents (e.g., CF₂H radicals) . Kinetic isotope effect (KIE) experiments confirm rate-determining C-H bond cleavage .

Q. How can computational docking predict the binding interactions of this compound with biological targets like kinases or GPCRs?

- Molecular dynamics simulations (e.g., AutoDock Vina) model fluorine’s stereoelectronic effects. The difluoromethyl group engages in hydrophobic interactions with protein pockets (e.g., ATP-binding sites) and may form weak C-F···H-N hydrogen bonds. Validation requires crystallography (e.g., X-ray structures of ligand-protein complexes) .

Q. What strategies mitigate the formation of impurities like dehydrofluorinated byproducts during synthesis?

- Impurity profiling via LC-MS identifies intermediates (e.g., morpholine ring-opening products). Process optimization includes lowering reaction temperatures (<80°C) and using scavengers (e.g., triethylamine) to trap HF . Stability studies under accelerated conditions (40°C/75% RH) guide formulation adjustments .

Q. How does the stereoelectronic profile of this compound impact structure-activity relationships (SAR) in drug design?

- Comparative SAR studies with non-fluorinated analogs show enhanced metabolic stability (CYP450 inhibition assays) and target affinity (SPR or ITC binding assays). For example, fluorination reduces oxidative metabolism at adjacent carbons, as shown in microsomal stability tests (t₁/₂ increased by 2–3×) .

Methodological Considerations

- Contradiction Resolution : Conflicting spectral or activity data are addressed through orthogonal assays (e.g., X-ray crystallography vs. NMR) and meta-analysis of published datasets .

- Ethical and Safety Protocols : Fluorinated compounds require rigorous handling (fume hoods, HF-neutralizing agents) and environmental impact assessments (EPA guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.